molecular formula C7H11N3O B12824126 1-(1-Methyl-1H-imidazol-2-yl)azetidin-3-ol

1-(1-Methyl-1H-imidazol-2-yl)azetidin-3-ol

Cat. No.: B12824126
M. Wt: 153.18 g/mol
InChI Key: AHLLVOIGGRPHJD-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-imidazol-2-yl)azetidin-3-ol is a compound that features both an imidazole and an azetidine ring The imidazole ring is a five-membered heterocyclic ring containing two nitrogen atoms, while the azetidine ring is a four-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methyl-1H-imidazol-2-yl)azetidin-3-ol can be achieved through several methods. One common approach involves the reaction of 1-methyl-1H-imidazole-2-carbaldehyde with azetidine-3-ol under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like acetonitrile. The mixture is stirred at room temperature overnight, and the progress is monitored using thin-layer chromatography (TLC) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methyl-1H-imidazol-2-yl)azetidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Various nucleophiles in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azetidines or imidazoles.

Scientific Research Applications

1-(1-Methyl-1H-imidazol-2-yl)azetidin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1H-imidazol-2-yl)azetidin-3-ol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition and catalysis. The azetidine ring can interact with biological macromolecules, potentially disrupting their function. These interactions can lead to various biological effects, such as antimicrobial activity or enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1H-imidazole-2-carbaldehyde
  • Azetidine-3-ol
  • 1-Methyl-1H-imidazole

Uniqueness

1-(1-Methyl-1H-imidazol-2-yl)azetidin-3-ol is unique due to the combination of the imidazole and azetidine rings in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interact with various biological targets more effectively than its individual components .

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

1-(1-methylimidazol-2-yl)azetidin-3-ol

InChI

InChI=1S/C7H11N3O/c1-9-3-2-8-7(9)10-4-6(11)5-10/h2-3,6,11H,4-5H2,1H3

InChI Key

AHLLVOIGGRPHJD-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1N2CC(C2)O

Origin of Product

United States

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